molecular formula C9H15ClN2OSi B8356387 3-Chloro-6-(2-trimethylsilanyl-ethoxy)-pyridazine

3-Chloro-6-(2-trimethylsilanyl-ethoxy)-pyridazine

Cat. No. B8356387
M. Wt: 230.76 g/mol
InChI Key: CEAYNFNEQAOJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-(2-trimethylsilanyl-ethoxy)-pyridazine is a useful research compound. Its molecular formula is C9H15ClN2OSi and its molecular weight is 230.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H15ClN2OSi

Molecular Weight

230.76 g/mol

IUPAC Name

2-(6-chloropyridazin-3-yl)oxyethyl-trimethylsilane

InChI

InChI=1S/C9H15ClN2OSi/c1-14(2,3)7-6-13-9-5-4-8(10)11-12-9/h4-5H,6-7H2,1-3H3

InChI Key

CEAYNFNEQAOJJD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOC1=NN=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(Trimethylsilyl)ethanol (5.05 mL, 35.2 mmol) was taken up in THF (50 mL) and cooled to 0° C. Sodium hydride (1.48 g, 36.9 mmol) was added in 3 portions and the resulting mixture stirred at 0° C. for 15 minutes. This suspension was then added to a solution of 3,6-Dichloropyridazine (5 g, 33.6 mmol) in THF (50 mL) at 0° C. After stirring at 0° C. for 30 minutes, room temperature was attained and stirring continued overnight. Water was added followed by saturated NH4Cl and the reaction mixture was extracted into EtOAc (2×). The combined organic extracts were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo. Purification of the residue by silica gel column chromatography (2-20% EtOAc-hexanes) gave the title compound as a white solid.
Quantity
5.05 mL
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
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Quantity
50 mL
Type
solvent
Reaction Step Three
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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